molecular formula C8H7FO5S B14285194 Methyl 3-[(fluorosulfonyl)oxy]benzoate CAS No. 141694-38-4

Methyl 3-[(fluorosulfonyl)oxy]benzoate

Cat. No.: B14285194
CAS No.: 141694-38-4
M. Wt: 234.20 g/mol
InChI Key: WNFBLVZQMPRXMH-UHFFFAOYSA-N
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Description

Methyl 3-[(fluorosulfonyl)oxy]benzoate is an organic compound belonging to the family of benzoates It is characterized by the presence of a fluorosulfonyl group attached to the benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(fluorosulfonyl)oxy]benzoate typically involves the reaction of methyl 3-hydroxybenzoate with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(fluorosulfonyl)oxy]benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the fluorosulfonyl group.

    Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.

    Hydrolysis: The major product is 3-[(fluorosulfonyl)oxy]benzoic acid.

Scientific Research Applications

Methyl 3-[(fluorosulfonyl)oxy]benzoate has several applications in scientific research:

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(fluorosulfonyl)oxy]benzoate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the modification of the target molecule’s structure and function, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(chlorosulfonyl)benzoate
  • Methyl 3-(bromosulfonyl)benzoate
  • Methyl 3-(methanesulfonyl)benzoate

Uniqueness

Methyl 3-[(fluorosulfonyl)oxy]benzoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties compared to its analogs. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.

Properties

CAS No.

141694-38-4

Molecular Formula

C8H7FO5S

Molecular Weight

234.20 g/mol

IUPAC Name

methyl 3-fluorosulfonyloxybenzoate

InChI

InChI=1S/C8H7FO5S/c1-13-8(10)6-3-2-4-7(5-6)14-15(9,11)12/h2-5H,1H3

InChI Key

WNFBLVZQMPRXMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OS(=O)(=O)F

Origin of Product

United States

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